molecular formula C16H27NO3Si B3056126 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- CAS No. 69227-26-5

1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-

Cat. No. B3056126
M. Wt: 309.47 g/mol
InChI Key: CDRHUURBSOCCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022159B2

Procedure details

(Imine-TEOS) To a 2000 mL 3-neck round bottom flask placed in an ice water bath and equipped with a stirbar was added 70 g of 5 Å molecular sieves. The flask was then equipped with a reflux condenser and the remaining necks were sealed with rubber septa. The reaction flask was evacuated and backfilled with dry nitrogen three times. After the final backfill cycle, 200.1 g (903.9 mmol) of 3-aminopropyltriethoxysilane was added to the flask, along with 300 mL of anhydrous toluene. With rapid stirring, 95.9 g (903.9 mmol) of benzaldehyde was added dropwise via cannula over 30 minutes. The contents were allowed to stir at room temperature under nitrogen overnight. After an overnight stir, the contents were filtered. An additional 50 mL of anhydrous toluene was added to facilitate the filtration. The filtrate was filtered a second time and collected. The collected filtrate was concentrated via rotary evaporation to yield a pale gold oil (274.9 g, 98%). This solid was isolated in >98% purity, as characterized by 1H NMR spectroscopy and was not purified further. 1H NMR (CDCl3, 400 MHz): 0.68 (m, 2H); 1.22 (m, 9H); 1.85 (m, 2H); 3.61 (m, 2H); 2.82 (m, 6H); 7.40 (m, 3H); 7.72 (m, 2H); 8.27 (s, 1H).
[Compound]
Name
Imine-TEOS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200.1 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
95.9 g
Type
reactant
Reaction Step Three
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[CH:15](=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[CH:15](=[N:1][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:6][CH2:7][CH3:8])[O:9][CH2:10][CH3:11])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Imine-TEOS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
200.1 g
Type
reactant
Smiles
NCCC[Si](OCC)(OCC)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
95.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirbar
ADDITION
Type
ADDITION
Details
was added 70 g of 5 Å molecular sieves
CUSTOM
Type
CUSTOM
Details
The flask was then equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
the remaining necks were sealed with rubber septa
CUSTOM
Type
CUSTOM
Details
The reaction flask was evacuated
STIRRING
Type
STIRRING
Details
After an overnight stir
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the contents were filtered
ADDITION
Type
ADDITION
Details
An additional 50 mL of anhydrous toluene was added
FILTRATION
Type
FILTRATION
Details
the filtration
FILTRATION
Type
FILTRATION
Details
The filtrate was filtered a second time
CUSTOM
Type
CUSTOM
Details
collected
CONCENTRATION
Type
CONCENTRATION
Details
The collected filtrate was concentrated via rotary evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NCCC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 274.9 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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